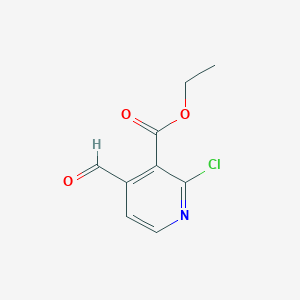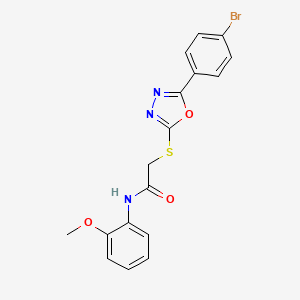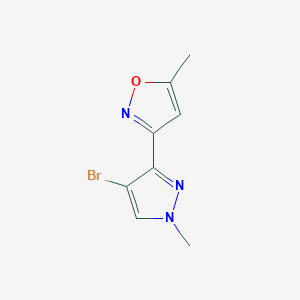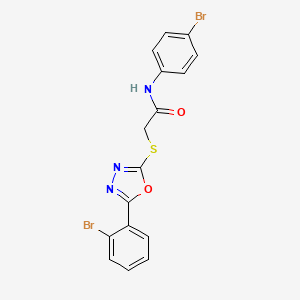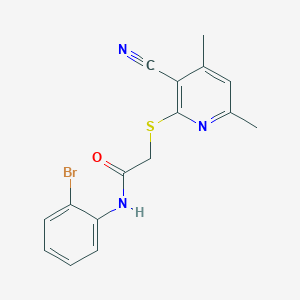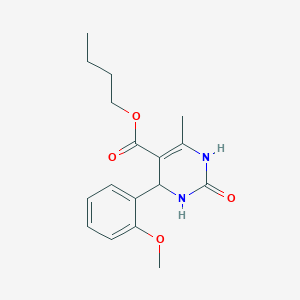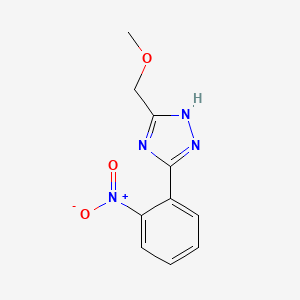
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxymethyl group attached to the pyrazole ring and a propan-2-amine side chain
Vorbereitungsmethoden
The synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then subjected to reductive amination with 2-aminopropane to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a lead compound for the development of drugs targeting specific enzymes or receptors. Its structural features allow for modifications to enhance potency and selectivity.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The molecular targets and pathways involved are studied through biochemical assays and molecular docking studies to elucidate the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can be compared with other similar compounds, such as:
1-Phenylpropan-2-amine:
1-(3,4-Dimethoxyphenyl)propan-2-amine:
1-(1H-Pyrazol-3-yl)propan-2-amine: This compound lacks the methoxymethyl group but shares the pyrazole and propan-2-amine structure, making it a useful comparison for studying the effects of the methoxymethyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Researchers explore these properties to develop new compounds with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-[1-(methoxymethyl)pyrazol-3-yl]propan-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-7(9)5-8-3-4-11(10-8)6-12-2/h3-4,7H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
VMAFJQOHCALRQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=NN(C=C1)COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774867.png)

